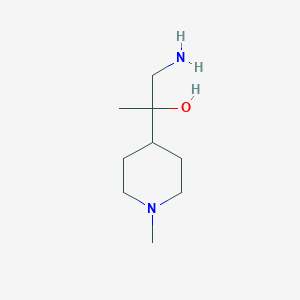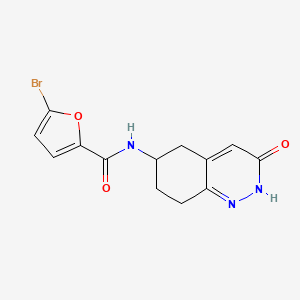
5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains a bromine atom, a furan ring, a carboxamide group, and a hexahydrocinnoline group . Compounds with similar structures are often used in pharmaceutical and biological research due to their potential therapeutic properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized using various organic chemistry reactions, such as coupling reactions .Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The furan ring, carboxamide group, and hexahydrocinnoline group are likely key components of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions at their functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its molecular weight, solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Structural Analysis
Research has been conducted on the synthesis of functionalized furan-2-carboxamide derivatives, showcasing methods for creating compounds with potential biological activities. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives through Suzuki-Miyaura Cross-Coupling has been explored, demonstrating significant anti-bacterial activities against drug-resistant strains (Siddiqa et al., 2022). Additionally, the development of novel synthetic pathways to create 2,5-diimino-furans via palladium-catalyzed cyclization of bromoacrylamides with isocyanides has been reported, highlighting the versatility of furan derivatives in chemical synthesis (Jiang et al., 2014).
Antimicrobial and Antitubercular Activities
Furan-2-carboxamide derivatives have been evaluated for their antimicrobial properties. Studies have found these compounds to be effective against a variety of microbial pathogens, including bacteria and fungi. For instance, new furan-2-carboxamide derivatives exhibited antimicrobial activity, with certain compounds showing significant effects against Escherichia coli and other bacterial strains (Sweidan et al., 2021). Another study focused on the antitubercular potential of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, demonstrating their high bacteriostatic effect in vitro against Mycobacterium tuberculosis (Verbitskiy et al., 2021).
Antiprotozoal and Antiviral Potential
Some studies have expanded into exploring the antiprotozoal and antiviral applications of furan derivatives. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized, displaying potent antiprotozoal activity, showcasing the therapeutic potential of furan-based compounds in treating infections caused by protozoan parasites (Ismail et al., 2004). Furthermore, heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have been investigated for their activity against the avian influenza virus H5N1, indicating the antiviral capabilities of furan-based molecules (Flefel et al., 2012).
特性
IUPAC Name |
5-bromo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-11-4-3-10(20-11)13(19)15-8-1-2-9-7(5-8)6-12(18)17-16-9/h3-4,6,8H,1-2,5H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESURABUMIYFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2617261.png)
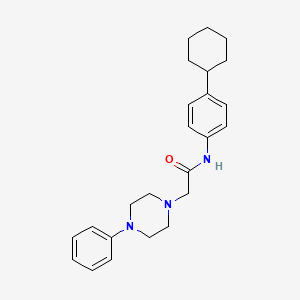
![N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2617265.png)
![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2617266.png)
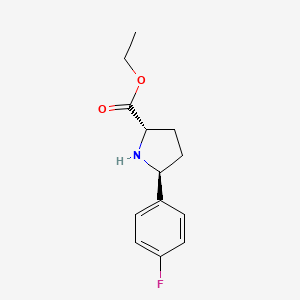
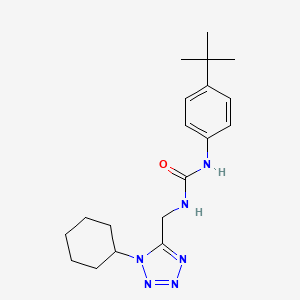
![2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2617271.png)
![[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2617272.png)
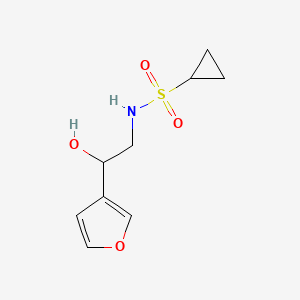
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)
![8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2617279.png)
![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)
![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)
